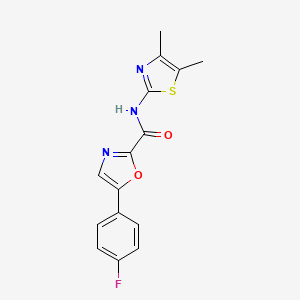
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C15H12FN3O2S and its molecular weight is 317.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and an oxazole moiety, contributing to its unique chemical properties. The incorporation of a 4-fluorophenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H21FN4OS |
| Molecular Weight | 348.43 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of thiazole have shown selective cytotoxicity against various cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung adenocarcinoma) cells.
In a comparative study, it was found that:
- The compound significantly reduced the viability of Caco-2 cells by approximately 39.8% at a concentration of 100 µM (p < 0.001).
- Other thiazole derivatives demonstrated varying degrees of activity against A549 cells, suggesting a structure-dependent mechanism of action.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Noteworthy results include:
- Effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA).
- Activity against vancomycin-resistant Enterococcus faecium.
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, the presence of both thiazole and oxazole rings suggests potential interactions with cellular enzymes or receptors involved in cancer cell proliferation and bacterial resistance mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylthiazol-2-yl)-5-[4-(phenyl)piperazino]-5-oxopentanamide | Thiazole ring with methyl substitution | Varying anticancer activity |
| N-(2-thiazolyl)-N'-[4-(fluorophenyl)piperazinyl]urea | Urea linkage instead of amide | Different mechanism of action |
| 1-(4-fluorophenyl)-piperazine derivatives | Varying substituents on piperazine | Diverse pharmacological profiles based on substitutions |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated enhanced anticancer activity against Caco-2 cells compared to standard chemotherapeutics like cisplatin.
- Case Study on Antimicrobial Resistance : Research showed that specific modifications in the thiazole structure led to increased potency against drug-resistant bacterial strains.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-9(2)22-15(18-8)19-13(20)14-17-7-12(21-14)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJIXKZNJQRAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














